molecular formula C9H11F2N B6179791 2,6-difluoro-4-(propan-2-yl)aniline CAS No. 1452007-20-3

2,6-difluoro-4-(propan-2-yl)aniline

Cat. No.: B6179791
CAS No.: 1452007-20-3
M. Wt: 171.2
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Description

2,6-difluoro-4-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11F2N. It is also known by its IUPAC name, 2,6-difluoro-4-isopropylaniline . This compound is characterized by the presence of two fluorine atoms and an isopropyl group attached to an aniline ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-4-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-4-(propan-2-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce the corresponding amines.

Scientific Research Applications

2,6-difluoro-4-(propan-2-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,6-difluoro-4-(propan-2-yl)aniline include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the isopropyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structural feature can lead to different properties and applications compared to other fluorinated anilines .

Properties

CAS No.

1452007-20-3

Molecular Formula

C9H11F2N

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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